Dihydro Fenofibrate-d6 is a deuterated analog of Fenofibrate, a medication primarily used to manage hyperlipidemia by lowering cholesterol levels. The compound is characterized by the incorporation of deuterium atoms, which enhances its utility in various scientific research applications, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy. Dihydro Fenofibrate-d6 serves as a valuable reference standard in biochemical studies and is often employed in pharmacokinetic and metabolic research to trace drug metabolism in biological systems.
Dihydro Fenofibrate-d6 is classified under the category of pharmaceutical compounds, specifically as a lipid-regulating agent. Its molecular formula is with a molecular weight of approximately 368.88 g/mol . The compound is derived from Fenofibrate through a reduction process that introduces deuterium into the molecular structure, making it distinct from its parent compound.
The synthesis of Dihydro Fenofibrate-d6 involves several key steps:
The molecular structure of Dihydro Fenofibrate-d6 features a core framework similar to that of Fenofibrate but includes six deuterium atoms that replace hydrogen atoms within the structure. This modification affects the compound's physical properties and enhances its detection capabilities in analytical techniques.
Dihydro Fenofibrate-d6 can participate in various chemical reactions:
Dihydro Fenofibrate-d6 acts primarily through its role as a metabolite of Fenofibrate:
Dihydro Fenofibrate-d6 has several significant applications across various scientific fields:
Fenofibrate is a widely prescribed fibrate-class drug approved for managing hypertriglyceridemia, primary hypercholesterolemia, and mixed dyslipidemia. As a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, it modulates lipid metabolism by:
Metabolically, fenofibrate undergoes rapid enzymatic hydrolysis to its active form, fenofibric acid, primarily via esterases in the liver and plasma. This metabolite accounts for over 90% of circulating drug-related material. Fenofibric acid is further metabolized through glucuronidation (Phase II metabolism) and excreted predominantly in urine (~60%) and feces (~25%) [2] [4].
Table 1: Key Pharmacological Characteristics of Fenofibrate
Property | Detail |
---|---|
Primary Target | PPARα nuclear receptor |
Biological Effects | ↓ Triglycerides (30-60%), ↓ LDL-C, ↑ HDL-C |
Active Metabolite | Fenofibric acid |
Metabolic Pathways | Ester hydrolysis → Glucuronidation |
Elimination Half-life | 20–23 hours |
Stable isotope-labeled compounds (SILCs) incorporate non-radioactive isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) into molecular structures. Their applications in pharmaceutical research include:
Dihydro Fenofibrate-d6 (C₂₀H₁₇D₆ClO₄; MW: 368.88 g/mol) incorporates six deuterium atoms at methyl positions of the isopropyl ester group. This molecular engineering aims to:
Table 2: Structural and Functional Comparison of Fenofibrate vs. Dihydro Fenofibrate-d6
Characteristic | Fenofibrate | Dihydro Fenofibrate-d6 |
---|---|---|
Molecular Formula | C₂₀H₂₃ClO₄ | C₂₀H₁₇D₆ClO₄ |
Molecular Weight | 360.84 g/mol | 368.88 g/mol |
Deuterium Positions | None | Six (isopropyl methyl groups) |
Primary Application | Therapeutic agent | Research/analytical standard |
PPARα Agonist Activity | Yes | Yes (preserved) |
- ADME Studies
Dihydro Fenofibrate-d6 is indispensable for pharmacokinetic investigations. As an internal standard in LC-MS/MS, it corrects for extraction efficiency and ion suppression in biological samples. Studies confirm its utility in tracking fenofibric acid-d6 formation, elucidating hydrolysis kinetics, and quantifying tissue distribution patterns [1] [6] [9].
- Metabolic Pathway Elucidation
Deuterated fenofibrate reveals alternative metabolic routes not observable with the protiated drug. For instance, deuterium retention in phase I metabolites (e.g., hydroxylated derivatives) indicates whether oxidation occurs at deuterated vs. non-deuterated sites, clarifying cytochrome P450 (CYP) regioselectivity [5] [6].
- Mechanistic Investigations
Dihydro Fenofibrate-d6 facilitates research on PPARα-independent effects. In rodent models, fenofibrate upregulates uncoupling protein-3 (UCP3) in the liver—a protein typically expressed in muscle—modulating lipid oxidation and mitochondrial uncoupling. Deuterated analogs help distinguish drug-induced UCP3 activation from endogenous responses [4] [8].
Table 3: Key Research Applications of Dihydro Fenofibrate-d6
Application Domain | Methodology | Outcome |
---|---|---|
Drug Quantification | LC-MS/MS with deuterated internal standard | Achieves >95% accuracy in plasma/serum assays |
Metabolite Profiling | Isotope ratio mass spectrometry | Identifies glucuronide conjugates of fenofibric acid |
Mitochondrial Research | Palmitoyl-carnitine uncoupling assays | Confirms UCP3-dependent uncoupling in liver |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7